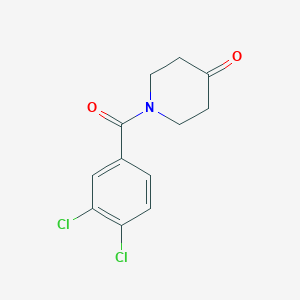

1-(3,4-Dichlorobenzoyl)piperidin-4-one

Description

Significance of Piperidin-4-one Scaffolds in Medicinal Chemistry

The piperidine (B6355638) ring is a prevalent structural motif found in numerous natural products and pharmaceutically active compounds. chemrevlett.comacs.org Its significance in medicinal chemistry is well-established, with the piperidin-4-one scaffold acting as a crucial intermediate for creating diverse molecular architectures. googleapis.com

The introduction of a piperidine scaffold into small molecules can offer several advantages in drug design, including:

Modulation of physicochemical properties: Affecting solubility, lipophilicity, and other properties crucial for drug absorption and distribution. thieme-connect.com

Enhancement of biological activities and selectivity: The three-dimensional structure of the piperidine ring can facilitate optimal binding to biological targets. thieme-connect.com

Improvement of pharmacokinetic profiles: Influencing how a drug is absorbed, distributed, metabolized, and excreted. thieme-connect.com

Piperidin-4-ones are valuable precursors for a variety of therapeutic agents. googleapis.com For instance, they are used in the synthesis of compounds targeting the central nervous system, such as analogues of donepezil for Alzheimer's disease, and potent opioid analgesics like fentanyl. googleapis.comacs.org The scaffold's versatility allows for substitutions at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. googleapis.com Research has shown that derivatives of piperidin-4-one exhibit a broad spectrum of biological activities, including anticancer and acetylcholinesterase inhibitory properties. acs.orgnih.gov

| Therapeutic Area | Example Application | Reference |

|---|---|---|

| Neurodegenerative Diseases | Synthesis of Donepezil analogues for Alzheimer's disease | acs.org |

| Pain Management | Intermediate for Fentanyl and its analogues | googleapis.com |

| Oncology | Precursors for antitumor agents | googleapis.comnih.gov |

| Infectious Diseases | Development of antibacterial agents | scielo.br |

Overview of the 1-(3,4-Dichlorobenzoyl)piperidin-4-one Derivative and Related Compounds

This compound is a specific derivative distinguished by the attachment of a 3,4-dichlorobenzoyl group to the nitrogen atom of the piperidin-4-one core. This substitution combines the established piperidin-4-one scaffold with a dichlorinated phenyl ring, a feature often incorporated into molecules to modulate their biological activity.

While detailed research focusing exclusively on this compound is not extensively documented in the provided literature, its structure can be understood by examining its constituent parts and related compounds. The synthesis of similar structures often involves reacting a piperidine derivative with a benzoyl chloride. For example, a related synthesis involves heating 3,4-dichlorobenzoyl chloride with a piperidinyl-indazole to form a new derivative. prepchem.com This suggests a potential synthetic route for the title compound would involve the reaction of piperidin-4-one with 3,4-dichlorobenzoyl chloride.

Several related compounds highlight the chemical space around this molecule:

1-(3,4-Dichlorobenzyl)piperidin-4-one: This compound is structurally very similar, differing by a methylene (B1212753) group between the phenyl ring and the carbonyl group (a benzyl group instead of a benzoyl group). gentaur.com

1-(3,4-dichlorobenzoyl)piperidine-3-carboxylic acid: This molecule shares the same 1-(3,4-dichlorobenzoyl)piperidine core but features a carboxylic acid group at the 3-position instead of a ketone at the 4-position. scbt.com

1-(N-(3,4-Dichlorophenyl)carbamoyl)piperidine: This compound contains a 3,4-dichlorophenyl group linked to the piperidine nitrogen via a urea (carbamoyl) linkage.

These related structures demonstrate how the piperidin-4-one and dichlorophenyl moieties are utilized as building blocks in the creation of diverse chemical entities.

Scope and Research Focus for the Compound and its Derivatives

The primary research interest in this compound and its derivatives lies in its potential as a chemical intermediate for the synthesis of novel, biologically active compounds. googleapis.com The combination of the piperidin-4-one scaffold, known for its presence in many pharmaceuticals, with the electron-withdrawing and lipophilic properties of the dichlorobenzoyl group makes it an attractive starting point for drug discovery programs.

The research focus can be categorized as follows:

Novel Drug Candidates: Utilizing the compound as a scaffold to build more complex molecules for various therapeutic targets. The piperidin-4-one core allows for further reactions, such as Knoevenagel condensations or the synthesis of spiro compounds, to generate molecular diversity. googleapis.comchemicalbook.com

Structure-Activity Relationship (SAR) Studies: Investigating how the 3,4-dichloro substitution pattern on the benzoyl ring influences the biological activity of a series of compounds. This specific substitution pattern can affect target binding affinity and metabolic stability. googleapis.com

Development of Synthetic Methodologies: Exploring efficient and novel synthetic routes to access this compound and its derivatives, which can be valuable for creating libraries of compounds for high-throughput screening. chemrevlett.comru.nl

Given that piperidin-4-one derivatives are investigated for roles as acetylcholinesterase inhibitors, antitumor agents, and antibacterial agents, the research scope for derivatives of this compound would likely extend into these therapeutic areas. acs.orgnih.govscielo.br

Table of Compounds

| Compound Name | Core Structure | Key Functional Groups |

|---|---|---|

| This compound | Piperidin-4-one | 3,4-Dichlorobenzoyl |

| 1-(3,4-Dichlorobenzyl)piperidin-4-one | Piperidin-4-one | 3,4-Dichlorobenzyl |

| 1-(3,4-dichlorobenzoyl)piperidine-3-carboxylic acid | Piperidine | 3,4-Dichlorobenzoyl, 3-Carboxylic acid |

| 1-Cbz-4-Piperidone | Piperidin-4-one | Benzyloxycarbonyl (Cbz) |

| Donepezil | Piperidine | Benzyl, Dimethoxyindanone |

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorobenzoyl)piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO2/c13-10-2-1-8(7-11(10)14)12(17)15-5-3-9(16)4-6-15/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXJJNDRFJSCULJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3,4 Dichlorobenzoyl Piperidin 4 One and Its Derivatives

Established Synthetic Routes to the Piperidin-4-one Core

The piperidin-4-one nucleus is a versatile intermediate that can be synthesized through several established methods. nih.gov These routes offer access to a range of substituted piperidones, which can then be further modified.

Mannich Reaction and Condensation Approaches

The Mannich reaction is a cornerstone in the synthesis of 4-piperidones. researchgate.net This one-pot multicomponent condensation typically involves an amine, an aldehyde, and a ketone. researchgate.netmdma.ch For instance, the condensation of an ester of acetonedicarboxylic acid with an aromatic aldehyde and ammonia (B1221849) or a primary amine leads to the formation of 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylates. rdd.edu.iq A common procedure involves refluxing an aqueous or alcoholic solution of the ketone, aldehyde, and amine or its hydrochloride salt. mdma.ch Acetic acid has also been utilized as a solvent for this reaction. mdma.ch

Homologous series of 2,6-bis(4-substitutedphenyl)-3-methylpiperidin-4-one compounds have been synthesized using Mannich condensation. rdd.edu.iq For example, the reaction of p-chlorobenzaldehyde and butanone with ammonium (B1175870) acetate (B1210297) in a 2:1:1 ratio in 95% ethanol (B145695) yields the corresponding piperidin-4-one. rdd.edu.iq

Intramolecular Cyclization Strategies

Intramolecular cyclization offers another powerful approach to the piperidin-4-one core. nih.gov These methods often involve the formation of a new carbon-carbon or carbon-nitrogen bond to close the six-membered ring. nih.gov The Dieckmann condensation is a classic example, frequently used for the ring closure in the synthesis of 2,4-diketopiperidines. dtic.mil A common pathway to 4-piperidones involves the addition of a primary amine to two moles of an alkyl acrylate, followed by Dieckmann condensation, hydrolysis, and decarboxylation. dtic.mil

Other intramolecular cyclization strategies include:

Aza-Prins Cyclization: This reaction can be used to synthesize piperidines from homoallylic amines and aldehydes. nih.gov

Radical-Mediated Amine Cyclization: Cobalt-catalyzed intramolecular cyclization of linear amino-aldehydes can produce various piperidines. nih.gov

Aza-Sakurai Cyclization: This [5 + 1] cyclization method can be employed for the synthesis of spiropiperidines and piperidines using amines with cyclic ketones and aldehydes. nih.gov

Recently, an α-imino rhodium carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation has been developed for the synthesis of valuable piperidin-4-one derivatives in excellent yields. nih.gov

Hydrogenation and Reduction Pathways

Hydrogenation and reduction of pyridine (B92270) derivatives provide a direct route to the piperidine (B6355638) scaffold. dicp.ac.cn The catalytic hydrogenation of pyridine itself, often using a nickel catalyst at elevated temperatures, is a convenient method for preparing the parent piperidine ring. dtic.mil For the synthesis of 4-piperidones, the reduction of N-acyl-2,3-dihydro-4-pyridones can be achieved using zinc and acetic acid, which offers a milder alternative to more expensive reagents like L- or K-Selectrides that can lead to over-reduction. organic-chemistry.org

Other reduction methods include:

Transfer Hydrogenation: A rhodium-catalyzed reductive transamination reaction can prepare chiral piperidines from pyridinium (B92312) salts using a formic acid/triethylamine (B128534) mixture as the hydrogen source. dicp.ac.cn

Reduction of Pyridine N-oxides: The use of ammonium formate (B1220265) and palladium on carbon allows for the efficient reduction of pyridine N-oxides to piperidines under mild conditions. organic-chemistry.org

Functionalization and Derivatization of the Piperidin-4-one Scaffold

Once the piperidin-4-one core is synthesized, it can be further functionalized to introduce various substituents, including the 3,4-dichlorobenzoyl group.

Acylation and Alkylation Reactions

The nitrogen atom of the piperidin-4-one ring is nucleophilic and can readily undergo acylation and alkylation reactions. Acylation is a common strategy to introduce a benzoyl group or other acyl moieties. For example, N-acyl derivatives of azacrownophanes containing a fused piperidin-4-one subunit have been prepared by refluxing with acetic anhydride, which acts as both the solvent and the acylating agent. cyberleninka.ru Alkylation experiments on 1-benzoyl- and 1-alkyl-4-piperidones have been described to produce 1-substituted 3-acetonyl-4-piperidones. rsc.org

| Reaction Type | Reagents | Product | Reference |

| Acylation | Acetic Anhydride | N-acyl piperidin-4-one | cyberleninka.ru |

| Alkylation | Varies | 1-substituted 3-acetonyl-4-piperidones | rsc.org |

Introduction of the Dichlorobenzoyl Moiety

The 3,4-dichlorobenzoyl group is typically introduced onto the piperidine nitrogen via an acylation reaction. This is a crucial step in the synthesis of 1-(3,4-Dichlorobenzoyl)piperidin-4-one. The reaction generally involves the use of 3,4-dichlorobenzoyl chloride as the acylating agent.

A general procedure for this acylation involves reacting piperidin-4-one with 3,4-dichlorobenzoyl chloride in the presence of a base, such as triethylamine or diisopropylethylamine (DIPEA), in an appropriate solvent like dichloromethane (B109758) (DCM). The base serves to neutralize the hydrochloric acid generated during the reaction.

For example, the synthesis of related compounds, such as 1-(3,4-dichlorobenzoyl)piperidine-4-carboxylic acid, involves the introduction of the 3,4-dichlorobenzoyl group via acylation methods. smolecule.com Similarly, in the synthesis of other complex molecules, the dichlorobenzoyl moiety is attached to a piperidine ring. For instance, in the synthesis of 2,4-Dichloro-N-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl}benzamide, the piperidine ring adopts a chair conformation with the dichlorobenzoyl group attached to the nitrogen. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Product Moiety |

| Piperidin-4-one | 3,4-Dichlorobenzoyl chloride | Triethylamine/DIPEA | Dichloromethane | 1-(3,4-Dichlorobenzoyl) |

Synthesis of Spiropiperidine and Fused Ring Derivatives

The carbonyl group at the C-4 position of the this compound scaffold serves as a versatile chemical handle for constructing spirocyclic and fused-ring systems. These modifications are valuable in drug discovery as they introduce three-dimensional complexity and conformational rigidity, which can enhance binding affinity and selectivity for biological targets. bepls.comrsc.org

Spiropiperidines: The synthesis of spiropiperidines from a piperidin-4-one precursor is a well-established strategy. rsc.org One common approach involves the reaction of the piperidin-4-one ketone with a suitable binucleophile. For instance, condensation with 1,2-ethanedithiol (B43112) can yield a spiro-thioketal, while reaction with ortho-phenylenediamine can lead to the formation of a spiro-benzodiazepine derivative. Another prominent method is the intramolecular cyclization of a precursor where a side chain, attached at a position alpha to the ketone, attacks the carbonyl carbon.

A series of natural product-inspired piperidines spiro-fused with other rings have been prepared from N-Boc-4-piperidone, demonstrating the utility of this core structure in generating complex spiro systems. researchgate.net While specific examples starting directly from this compound are less documented in readily available literature, the chemical principles are directly applicable. The N-acyl group is generally stable under the conditions required for these spirocyclization reactions.

Fused Ring Derivatives: The formation of fused rings typically involves reactions that build a new ring onto two atoms of the existing piperidine structure. For example, the Gewald reaction, involving the ketone, an active methylene (B1212753) nitrile, and elemental sulfur, can be used to construct a fused thiophene (B33073) ring. Another strategy is the Fischer indole (B1671886) synthesis, where the piperidin-4-one is first converted to its corresponding arylhydrazone, which then undergoes acid-catalyzed cyclization to yield a fused indole system (a carbazole (B46965) derivative).

Furthermore, intramolecular aldol (B89426) condensation or Michael addition reactions can be employed to create fused carbocyclic or heterocyclic rings. This requires the initial functionalization of the piperidine ring, for example, at the C-3 position, with a side chain containing an appropriate electrophile or nucleophile. amanote.com Processes for manufacturing fused piperazin-2-one (B30754) derivatives have also been developed, highlighting the broad scope of fusion strategies. google.com

Below is a representative table of synthetic strategies for generating spiro and fused derivatives from a piperidin-4-one core.

| Derivative Type | General Strategy | Reactants/Conditions | Resulting Structure |

| Spiro-oxazolidinone | Reaction with isocyanates | Piperidin-4-one, Aryl isocyanate, Base | Spirocyclic oxazolidinone |

| Spiro-hydantoin | Bucherer-Bergs reaction | Piperidin-4-one, KCN, (NH₄)₂CO₃ | Spirocyclic hydantoin |

| Fused Pyrazole (B372694) | Condensation with hydrazine | Piperidin-4-one, Hydrazine hydrate, Acid/Base catalyst | Pyrazolo[3,4-c]piperidine |

| Fused Isoxazole | Reaction with hydroxylamine | Piperidin-4-one oxime, Dehydration/Cyclization | Isoxazolo[4,5-c]piperidine |

| Fused Thiophene | Gewald Reaction | Piperidin-4-one, Cyanoacetate, Sulfur, Base | Thieno[2,3-c]piperidine |

Formation of Other Heterocyclic Conjugates

The this compound molecule can be conjugated with other heterocyclic moieties to create hybrid molecules with potentially novel biological activities. These conjugations can be achieved through various chemical reactions targeting the ketone or other positions on the piperidine ring.

One common method involves the reaction of the C-4 ketone with substituted hydrazines to form hydrazones, which can then be cyclized to form five-membered heterocycles. For example, reaction with thiosemicarbazide (B42300) followed by cyclization can yield a thiadiazole ring linked to the piperidine C-4 position via a single bond. Similarly, various substituted anilines or other amino-heterocycles can be condensed with the ketone to form Schiff bases, which are themselves a class of conjugates or can serve as intermediates for further elaboration. nih.gov

The synthesis of pyrrolo asianpubs.orgrdd.edu.iqbenzodiazepine (PBD) conjugates, which are potent DNA-interactive agents, often involves linking a heterocyclic PBD core to another molecular fragment. mdpi.com The principles of such conjugation, involving coupling reactions between two distinct heterocyclic units, can be applied to link heterocycles to the this compound scaffold, typically after converting the ketone to a suitable linking group like an amine. Novel oxathiadiazepane 4,4-dioxides have also been synthesized through reactions of N-substituted sulfamides with aromatic aldehydes, showcasing the diversity of heterocyclic systems that can be generated. mdpi.com

The following table summarizes selected methods for the formation of heterocyclic conjugates.

| Heterocyclic Conjugate | Synthetic Approach | Key Reagents | Linkage Type |

| Pyrazole | Knorr pyrazole synthesis | Piperidin-4-one, Hydrazine/Substituted hydrazine | C-4 of piperidine to N-1 of pyrazole (via spiro or fused intermediate) |

| 1,2,3-Triazole | Huisgen cycloaddition | Azide-functionalized piperidine, Terminal alkyne, Cu(I) catalyst | Covalent bond from piperidine side chain to triazole ring |

| Benzimidazole (B57391) | Phillips condensation | Diamine-functionalized piperidine, Carboxylic acid/Aldehyde | Covalent bond from piperidine side chain to benzimidazole ring |

| Oxadiazole | Huisgen reaction (of nitrones) | Nitrone derived from piperidin-4-one, Alkyne | C-4 of piperidine linked to oxadiazole ring |

Advanced and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have emphasized the development of environmentally benign and more efficient methodologies. These principles have been applied to the synthesis of piperidin-4-one and its derivatives, focusing on green chemistry and stereoselectivity.

Green Chemistry Methodologies in Piperidin-4-one Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of piperidin-4-one synthesis, this often involves replacing toxic solvents, using catalysts instead of stoichiometric reagents, and improving atom economy.

A notable green approach is the use of deep eutectic solvents (DES) as a reaction medium. asianpubs.orgresearchgate.net For example, a DES formed from glucose and urea, or glucose and choline (B1196258) chloride, has been shown to be an inexpensive, biodegradable, and effective solvent for the one-pot synthesis of 2,6-diarylpiperidin-4-ones. researchgate.net This method avoids the use of volatile organic compounds (VOCs) and can lead to improved product yields. researchgate.net The synthesis of piperidones using amino acids as starting materials is another strategy that aligns with green chemistry principles, potentially reducing toxicity and increasing the bioactivity of the resulting compounds. sciencemadness.org

These green methodologies, primarily demonstrated for the Mannich-type condensation to form the piperidin-4-one ring, are directly relevant to the synthesis of the precursor for this compound. The initial synthesis of 4-piperidone (B1582916) or its N-unsubstituted derivatives can be performed under these greener conditions, followed by acylation with 3,4-dichlorobenzoyl chloride.

| Methodology | Conventional Approach | Green Alternative | Advantages of Green Method |

| Solvent | Ethanol, Methanol, or other VOCs | Deep Eutectic Solvents (e.g., Glucose-Urea) researchgate.net | Non-toxic, biodegradable, recyclable, inexpensive. researchgate.net |

| Catalyst | Strong acid or base (stoichiometric) | Clay catalysts, Solid acids, Enzymes | Reusable, reduced waste, milder reaction conditions. |

| Reaction Type | Multi-step synthesis | One-pot, multi-component reactions | Increased efficiency, reduced purification steps, time-saving. |

| Starting Materials | Petroleum-based feedstocks | Bio-renewable sources (e.g., amino acids) sciencemadness.org | Reduced environmental footprint, potential for lower toxicity. sciencemadness.org |

Stereoselective Synthesis of Piperidin-4-one Derivatives

The control of stereochemistry is crucial in the synthesis of bioactive molecules, as different stereoisomers can have vastly different pharmacological properties. Stereoselective synthesis of piperidin-4-one derivatives can be achieved through various modern synthetic methods.

One powerful strategy involves the use of chiral catalysts. For example, an asymmetric "Clip-Cycle" approach has been developed for the synthesis of 3-spiropiperidines, where the key "Cycle" step is an intramolecular aza-Michael cyclization promoted by a chiral phosphoric acid catalyst, achieving high enantiomeric ratios (up to 97:3 er). whiterose.ac.uk Rhodium-catalyzed cascade reactions have also been employed to construct the piperidine ring with high efficiency and selectivity. acs.org

Another approach is substrate-controlled synthesis, where existing stereocenters on the starting material direct the stereochemical outcome of subsequent reactions. For the synthesis of substituted piperidin-4-ones, this could involve the stereoselective alkylation of a chiral enolate derived from a protected piperidone. The synthesis of piperidines via hydrogenation or reduction of pyridine precursors can also be rendered stereoselective through the use of chiral transition metal catalysts (e.g., Iridium, Rhodium) and ligands. nih.gov

These advanced methods provide access to enantiomerically pure or enriched piperidin-4-one derivatives, which are essential for studying structure-activity relationships and developing single-isomer pharmaceutical agents.

| Stereoselective Method | Catalyst/Reagent | Key Transformation | Stereochemical Control |

| Asymmetric Aza-Michael Addition whiterose.ac.uk | Chiral Phosphoric Acid | Intramolecular cyclization of an enone precursor | Catalyst-controlled facial selectivity |

| Rhodium Carbene Cascade acs.org | Rhodium(II) acetate | α-imino carbene migration and annulation | High efficiency and migrating group selectivity acs.org |

| Catalytic Asymmetric Hydrogenation nih.gov | Chiral Iridium or Rhodium complexes | Reduction of a pyridinium salt or enamine precursor | Chiral ligand induces enantioselectivity |

| Desymmetrization | Chiral base or enzyme | Selective reaction on a prochiral or meso-piperidone | Enantioselective protonation or acylation |

Spectroscopic and Crystallographic Elucidation of 1 3,4 Dichlorobenzoyl Piperidin 4 One Structures

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is indispensable for confirming the identity and purity of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary data to build a comprehensive picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Piperidin-4-one Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For piperidin-4-one derivatives, ¹H and ¹³C NMR spectra reveal key details about the substitution pattern and the conformation of the heterocyclic ring. researchgate.net

In the ¹H NMR spectrum of 1-(3,4-Dichlorobenzoyl)piperidin-4-one, the protons on the piperidine (B6355638) ring typically appear as multiplets in the aliphatic region. The protons adjacent to the carbonyl group (C2 and C6) are expected to be deshielded compared to those adjacent to the nitrogen atom that is part of an amide linkage. The protons on the dichlorophenyl ring would appear in the aromatic region of the spectrum, with their splitting patterns and chemical shifts dictated by the substitution pattern.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The two carbonyl carbons—one from the ketone in the piperidine ring and one from the amide—are expected to appear significantly downfield. The signals for the aromatic carbons are influenced by the electronegative chlorine substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values based on typical ranges for similar functional groups and structures.

¹H NMR (in CDCl₃)| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Piperidine H2, H6 | 3.5 - 4.0 | m |

| Piperidine H3, H5 | 2.5 - 2.9 | m |

¹³C NMR (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Ketone C=O (C4) | 205 - 210 |

| Amide C=O | 168 - 172 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-H | 125 - 130 |

| Aromatic C (quaternary) | 135 - 140 |

| Piperidine C2, C6 | 40 - 45 |

Infrared (IR) Spectroscopy for Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

The most prominent peaks would be from the two carbonyl groups. The ketone C=O stretch within the piperidine ring typically appears at a higher wavenumber (around 1720 cm⁻¹) than the tertiary amide C=O stretch (around 1645 cm⁻¹). Other significant absorptions include C-N stretching, aromatic C=C stretching, and C-Cl stretching vibrations.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone | C=O stretch | ~1720 |

| Tertiary Amide | C=O stretch | ~1645 |

| Aromatic Ring | C=C stretch | 1600, 1475 |

| Aliphatic C-H | C-H stretch | 2850 - 3000 |

| Amide | C-N stretch | 1200 - 1300 |

Mass Spectrometry for Molecular Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺). A characteristic isotopic pattern would be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. Common fragmentation pathways for N-acyl piperidines often involve cleavage at the amide bond, which would lead to the formation of a dichlorobenzoyl cation and a piperidin-4-one radical cation, or vice-versa. scielo.br

X-ray Crystallography for Three-Dimensional Structural Analysis

While spectroscopic methods provide valuable data on connectivity and functional groups, single-crystal X-ray crystallography provides the most definitive evidence of molecular structure, offering precise information on bond lengths, bond angles, and conformational arrangements in the solid state.

Conformation of the Piperidine Ring System

Studies on a wide range of piperidin-4-one derivatives have consistently shown that the piperidine ring predominantly adopts a chair conformation, as this arrangement minimizes steric and torsional strain. chemrevlett.comnih.govnih.gov In related structures, such as derivatives of 1-benzoyl-piperidin-4-one, the six-membered piperidine ring is not planar but exists in this stable chair form. researchgate.net It is therefore highly probable that the piperidine ring in this compound also adopts a chair conformation. The orientation of the N-benzoyl group can influence the degree of flattening or puckering of the chair, but the fundamental conformation is retained.

Molecular Geometry and Bond Parameters

X-ray diffraction analysis allows for the precise measurement of bond lengths and angles. In the structure of this compound, the geometry around the amide nitrogen is expected to be nearly planar due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, giving the C-N bond partial double-bond character. This results in a shorter C-N bond length compared to a typical C-N single bond.

The 3,4-dichlorophenyl group is planar. The bond lengths and angles within this aromatic ring and the piperidine ring would be consistent with standard values for similar structures. researchgate.netresearchgate.net For example, C-C bond lengths in the phenyl ring would be approximately 1.39 Å, while C-C single bonds in the piperidine ring would be around 1.52-1.54 Å. The C=O bond of the ketone is expected to be around 1.21 Å.

Table 3: Expected Bond Parameters for this compound Based on Analogous Structures

| Bond | Expected Bond Length (Å) | Bond Angle | Expected Angle (°) |

|---|---|---|---|

| Amide C=O | ~1.24 | C-N-C (piperidine) | ~112° |

| Ketone C=O | ~1.21 | C-CO-C (piperidine) | ~110° |

| Amide C-N | ~1.35 | O=C-N (amide) | ~120° |

| Aromatic C=C | ~1.39 | C-C-C (aromatic) | ~120° |

Intermolecular Interactions and Crystal Packing of this compound

Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that the specific crystal structure of this compound has not been publicly reported. As a result, detailed experimental data regarding its intermolecular interactions and crystal packing, including specific bond lengths, angles, and crystal packing diagrams, are not available.

The elucidation of a compound's crystal structure through techniques such as single-crystal X-ray diffraction is a prerequisite for a definitive analysis of its solid-state arrangement. Such an analysis would typically reveal a network of non-covalent interactions that govern the three-dimensional architecture of the crystal lattice. For a molecule like this compound, one would anticipate the presence of several types of intermolecular forces based on its functional groups.

Potential intermolecular interactions could include:

C-H···O Hydrogen Bonds: The carbonyl oxygen of the piperidin-4-one ring and the benzoyl moiety could act as hydrogen bond acceptors, forming weak hydrogen bonds with hydrogen atoms attached to carbon atoms on neighboring molecules.

Halogen Bonding: The chlorine atoms on the dichlorobenzoyl group could participate in halogen bonds, where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom (such as the carbonyl oxygen) on an adjacent molecule.

Without experimental crystallographic data, any discussion of the specific intermolecular interactions and crystal packing of this compound remains speculative. The generation of the requested detailed research findings and data tables is contingent upon the future determination and publication of its crystal structure.

Investigation of Biological Activities for 1 3,4 Dichlorobenzoyl Piperidin 4 One Derivatives

Antimicrobial Spectrum of Activity

Antibacterial Efficacy (In Vitro Studies)

Derivatives of piperidin-4-one have demonstrated notable antibacterial properties in various in vitro studies. A series of thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized and evaluated for their antibacterial activity against several bacterial strains, showing efficacy comparable to the standard drug ampicillin. biomedpharmajournal.org

Another study focused on 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives. These compounds exhibited a range of antibacterial action, with screening revealing moderate to strong activity specifically against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other tested bacterial strains.

Furthermore, the synthesis of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes yielded compounds with antibacterial potential. When screened against various bacterial species, these derivatives displayed moderate activity.

| Derivative Class | Bacterial Strain(s) | Observed Activity | Reference |

| Thiosemicarbazones of 2,6-diaryl-3-methyl-4-piperidones | Various strains | Good activity in comparison to ampicillin | biomedpharmajournal.org |

| 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazoles | Salmonella typhi, Bacillus subtilis | Moderate to strong activity | |

| [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes | Various strains | Moderate activity |

Antifungal Properties (In Vitro Studies)

The piperidin-4-one nucleus is also a key component in compounds investigated for antifungal applications. Research into thiosemicarbazone derivatives of piperidin-4-one revealed that these molecules possess significant antifungal activity, with studies indicating that the addition of the thiosemicarbazone moiety enhances these properties when compared to the parent piperidin-4-one compounds. biomedpharmajournal.org

In the context of agricultural science, novel piperidinyl thiazole (B1198619) analogues have been evaluated as fungicides. These compounds showed excellent in vitro and in vivo activity against several oomycete fungal pathogens, including Phytophthora infestans, Plasmopara viticola, and Pseudoperonospora cubensis. Similarly, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives were assessed for their efficacy against fungal pathogens affecting tomato plants. Several of these compounds, particularly 8b, 8d, 8g, 8h, 8i, and 8j, demonstrated significant antifungal activity against Alternaria solani and Fusarium solani, with potency comparable to the standard fungicide mancozeb.

| Derivative Class | Fungal Pathogen(s) | Observed Activity | Reference |

| Thiosemicarbazones of piperidin-4-one | Not specified | Significant antifungal activity | biomedpharmajournal.org |

| Piperidinyl thiazole analogues | P. infestans, P. viticola, P. cubensis | Excellent in vitro activity | |

| 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidines | Alternaria solani, Fusarium solani | Significant activity, comparable to mancozeb |

Antiviral Activity (In Vitro Studies)

The versatility of the piperidine (B6355638) scaffold extends to antiviral applications. A class of 1,4,4-trisubstituted piperidines has been identified as potent inhibitors of coronavirus replication in vitro. nih.gov These compounds were evaluated against human coronavirus 229E (HCoV-229E) and SARS-CoV-2. nih.gov

Detailed structure-activity relationship (SAR) studies revealed that specific substitutions are crucial for antiviral potency. For instance, compounds 52 and 60 demonstrated significant reductions in the SARS-CoV-2 viral load, with EC99 values of 3.9 µM and 5.2 µM, respectively. nih.gov Mechanistic studies suggest that these piperidine derivatives may act as non-covalent inhibitors of the viral main protease (Mpro), an essential enzyme for viral replication. nih.gov

| Compound | Virus | Assay | Activity Metric | Value (µM) | Reference |

| 52 | HCoV-229E | CPE-MTS | EC50 | 4.7 | nih.gov |

| 60 | HCoV-229E | CPE-MTS | EC50 | 4.0 | nih.gov |

| 52 | SARS-CoV-2 | Viral Load Reduction | EC90 | 1.3 | nih.gov |

| 52 | SARS-CoV-2 | Viral Load Reduction | EC99 | 3.9 | nih.gov |

| 60 | SARS-CoV-2 | Viral Load Reduction | EC90 | 1.8 | nih.gov |

| 60 | SARS-CoV-2 | Viral Load Reduction | EC99 | 5.2 | nih.gov |

Antiparasitic and Antimalarial Applications (In Vitro Studies)

Piperidine-containing structures have been a cornerstone in the search for new antimalarial agents. A library of 1,4-disubstituted piperidine derivatives was designed and synthesized to be evaluated for antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum. nih.gov Several compounds from this series exhibited potent activity, with IC50 values in the nanomolar range, comparable to the standard drug chloroquine. nih.gov Specifically, compound 13b was highly active against both the 3D7 (IC50 = 4.19 nM) and W2 strains (IC50 = 13.30 nM). nih.gov

Notably, early research from 1974 described the synthesis and antimalarial effects of guanidine (B92328) derivatives, including 1-(3,4-dichlorophenyl)-3-(4-((1-ethyl-3-piperidyl)amino)-6-methyl-2-pyrimidinyl)guanidine, highlighting the long-standing interest in the 3,4-dichlorophenyl moiety combined with a piperidine ring for antimalarial applications.

| Compound | P. falciparum Strain | IC50 (nM) | Reference |

| 12a | W2 (resistant) | 11.6 | nih.gov |

| 12d | 3D7 (sensitive) | 13.64 | nih.gov |

| 13b | 3D7 (sensitive) | 4.19 | nih.gov |

| 13b | W2 (resistant) | 13.30 | nih.gov |

| Chloroquine | 3D7 (sensitive) | 22.38 | nih.gov |

| Chloroquine | W2 (resistant) | 134.12 | nih.gov |

Antitubercular Potential (In Vitro Studies)

The emergence of drug-resistant tuberculosis has spurred the investigation of novel chemical scaffolds, including piperidin-4-one and its derivatives, as potential antitubercular agents. A study focused on 2,6-diarylpiperidin-4-one derivatives found that several compounds exhibited significant activity against Mycobacterium tuberculosis H37Rv. nih.gov Notably, compounds 23 , 24 , and 27 from this series demonstrated potency that was one-fold better than the standard drug Rifampicin. nih.gov

Other related piperidine structures have also shown promise. A piperidinol-containing molecule, PIPD1, was identified as a potent lead compound that exerts bactericidal activity against M. tuberculosis, including multidrug-resistant clinical isolates. nih.gov Its mechanism of action involves the inhibition of the mycolic acid flippase MmpL3, a crucial component in the mycobacterial cell wall synthesis pathway. nih.gov Similarly, 4-aminoquinolone piperidine amides have been identified as potent, non-covalent inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), another key enzyme in the cell wall biosynthesis of M. tuberculosis. researchgate.net

| Derivative Class / Compound | M. tuberculosis Strain | Target/Mechanism | Observed Activity | Reference |

| 2,6-diarylpiperidin-4-ones (23, 24, 27 ) | H37Rv | Not specified | One-fold improved potency vs. Rifampicin | nih.gov |

| Piperidinol (PIPD1) | mc26230, MDR/XDR isolates | MmpL3 Flippase | Potent bactericidal activity | nih.gov |

| 3‐benzoyl‐4‐phenyl‐1‐methylpiperidinol | Not specified | NAT enzymes | Potent inhibitor | nih.gov |

| 4-aminoquinolone piperidine amides | H37Rv | DprE1 Epimerase | Potent cidality (MIC up to 60 nM) | researchgate.net |

Anticancer and Antitumor Research

Piperidine-based compounds are actively being investigated for their potential in oncology. A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated as potential anti-cancer agents. acs.org Two compounds from this series, II and IV , were found to reduce the growth of multiple hematological cancer cell lines and were observed to increase the mRNA expression of apoptosis-promoting genes, p53 and Bax. acs.org

The antiproliferative activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes has also been assessed. Certain derivatives within this class, particularly those with electron-withdrawing groups, showed moderate activity against tested human cancer cell lines.

Furthermore, the combination of the piperidine scaffold with other heterocyclic rings, such as 1,3,4-thiadiazole, has yielded compounds with cytotoxic effects. Benzyl piperidine derivatives linked to a 5-(4-chlorophenyl)-1,3,4-thiadiazole core were reported to be cytotoxic against MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma) cancer cells. Research into 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govnih.govoxazin-4-one, which contains the same dichlorophenyl moiety as the parent compound of this article, showed moderate cytotoxicity against the MCF-7 cell line with an IC50 value of 68.59 ppm, suggesting the potential contribution of this substituent to anticancer activity.

| Derivative Class / Compound | Cancer Cell Line(s) | Observed Activity / IC50 | Reference |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones (II, IV ) | Hematological cancers | Reduced cell growth; Increased p53/Bax expression | acs.org |

| [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes | Not specified | Moderate antiproliferative activity | |

| Benzyl piperidine-thiadiazole hybrids | MCF-7, HepG2 | Cytotoxic | |

| 2-(3,4-dichlorophenyl)-4H-benzo[d] nih.govnih.govoxazin-4-one | MCF-7 | Moderate cytotoxicity (IC50 = 68.59 ppm) |

Cytotoxic Effects on Cancer Cell Lines (In Vitro Assays)

Derivatives of piperidin-4-one have demonstrated significant cytotoxic effects against a variety of human cancer cell lines in laboratory settings. These compounds have been evaluated for their ability to inhibit cell growth and proliferation, with results indicating potent activity, often in the low micromolar range.

A study on three novel piperidone compounds, designated P3, P4, and P5, revealed their tumor-selective cytotoxicity. nih.gov These compounds were tested against a panel of nine cancerous cell lines and two non-cancerous cell lines. The average cytotoxic concentration at which 50% of the cell population is killed (CC50) for compounds P3, P4, and P5 across the nine tumor cell lines were 2.26 µM, 1.91 µM, and 1.52 µM, respectively. nih.gov The most sensitive cancer cell lines were hematological, including HL-60 and CCRF-CEM. nih.gov Importantly, these compounds showed greater cytotoxic effects on cancerous cells compared to non-cancerous cells. nih.gov

Similarly, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which share a related structural scaffold, were assessed for their cytotoxic activity against a broad panel of human cancer cell lines. nih.govresearchgate.net The evaluation, using sulphorhodamine B (SRB) assays, showed that these compounds exhibited high levels of cytotoxicity, with 50% growth inhibition (GI50) values in the micromolar range across liver, breast, colon, gastric, and endometrial cancer cell lines. nih.govresearchgate.net

The cytotoxic potential of these and related compounds is summarized in the interactive data table below.

| Compound | Cell Line | Cancer Type | Activity Metric (Unit) | Value | Source |

|---|---|---|---|---|---|

| Piperidone P3 | HL-60 | Leukemia | CC50 (µM) | 2.26 (average) | nih.gov |

| Piperidone P4 | HL-60 | Leukemia | CC50 (µM) | 1.91 (average) | nih.gov |

| Piperidone P5 | CCRF-CEM | Leukemia | CC50 (µM) | 1.52 (average) | nih.gov |

| Piperazine Derivative 5a | MCF7 | Breast | GI50 (µM) | 9.12 | researchgate.net |

| Piperazine Derivative 5a | HCT-116 | Colon | GI50 (µM) | 10.23 | researchgate.net |

| Piperazine Derivative 5c | T47D | Breast | GI50 (µM) | 0.44 | researchgate.net |

| 2-(3,4-dichlorophenyl)-4H-benzo[d] researchgate.netnih.govoxazin-4-one | MCF-7 | Breast | IC50 (ppm) | 68.59 | researchgate.net |

| Thiadiazole Derivative | A549 | Lung | GI50 (µM) | >10 | mdpi.com |

Antitumor Mechanisms of Action (General Pathways)

The antitumor activity of piperidin-4-one derivatives is attributed to their ability to modulate several key cellular pathways that control cell survival, proliferation, and death. A primary mechanism is the induction of apoptosis, or programmed cell death, in cancer cells. nih.govresearchgate.net

Studies have shown that these compounds can trigger the intrinsic pathway of apoptosis. nih.gov This is characterized by the disruption of mitochondrial function and the activation of caspases, a family of enzymes that execute the apoptotic process. nih.gov A crucial aspect of this mechanism is the regulation of the Bax to Bcl-2 protein ratio. Piperidine derivatives have been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2, thereby promoting cell death. nih.govnih.gov

Furthermore, some piperidone compounds are believed to function as proteasome inhibitors. nih.gov The proteasome is a cellular complex responsible for degrading proteins; its inhibition leads to the accumulation of poly-ubiquitinated proteins and pro-apoptotic proteins, causing stress and ultimately triggering apoptosis in cancer cells. nih.gov

Cell cycle arrest is another significant antitumor mechanism. Certain derivatives have been found to halt the cell cycle at specific checkpoints, such as the G2/M phase, which prevents cancer cells from dividing and proliferating. nih.gov Additionally, the modulation of signaling pathways critical for cancer cell growth, such as the PI3K/Akt and MAPK/ERK pathways, has been implicated in the anticancer effects of these compounds. nih.govnih.gov Inhibition of the ERK1/2 pathway, in particular, has been linked to the suppression of melanoma cell growth. nih.gov

Anti-inflammatory Response Modulation

Derivatives of 1-(3,4-Dichlorobenzoyl)piperidin-4-one have also been investigated for their potential to modulate inflammatory responses.

In Vivo Anti-inflammatory Models

A standard and widely used preclinical model to evaluate the anti-inflammatory activity of new chemical entities is the carrageenan-induced paw edema model in rats. creative-biolabs.comnih.gov This model mimics the acute inflammatory response characterized by signs such as edema (swelling), hyperalgesia, and erythema. creative-biolabs.com

The procedure involves injecting carrageenan, a strong inflammatory agent, into the hind paw of a rat. creative-biolabs.comnih.gov This injection stimulates the release of various inflammatory and pro-inflammatory mediators, including histamine (B1213489), bradykinin, and prostaglandins (B1171923), leading to the formation of a measurable edema. creative-biolabs.com The test compound is typically administered before the carrageenan injection, and the volume or thickness of the paw is measured at specific time intervals. creative-biolabs.comnih.gov The ability of the compound to reduce the swelling compared to an untreated control group indicates its anti-inflammatory potential. nih.gov This model is highly reproducible and is considered a benchmark for screening potential anti-inflammatory drugs. creative-biolabs.com

Associated Inflammatory Pathways

The anti-inflammatory effects of piperidin-4-one and related heterocyclic compounds are linked to their interaction with key inflammatory pathways. A major target is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform, which is upregulated during inflammation and is responsible for the production of prostaglandins (PGs), such as PGE2. nih.govmdpi.com By inhibiting COX-2, these derivatives can effectively reduce the synthesis of prostaglandins, thereby alleviating inflammation. nih.gov

Furthermore, these compounds can modulate the nuclear factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a critical transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6, as well as the COX-2 enzyme. researchgate.net Inhibition of NF-κB activation leads to a broad-spectrum anti-inflammatory effect by suppressing the production of these key mediators. researchgate.netnih.gov The suppression of TNF-α and other pro-inflammatory cytokines is a significant component of the anti-inflammatory mechanism of these derivatives. nih.gov

Neuropharmacological and Central Nervous System (CNS) Activities

The therapeutic potential of this compound derivatives extends to the central nervous system, with studies highlighting their neuroprotective capabilities.

Neuroprotective Effects (In Vitro and In Vivo Models)

The neuroprotective properties of these compounds are often studied using in vitro models of neurodegenerative diseases, such as Parkinson's disease. A common model involves the use of the human neuroblastoma cell line, SH-SY5Y, exposed to the neurotoxin 6-hydroxydopamine (6-OHDA). frontiersin.orgnih.govmedicinescience.org 6-OHDA selectively destroys dopaminergic neurons, mimicking the pathology of Parkinson's disease, by inducing oxidative stress, mitochondrial dysfunction, and apoptosis. medicinescience.org

In these models, pretreatment with neuroprotective compounds has been shown to significantly increase cell viability, protect against mitochondrial membrane dysfunction, and reduce intracellular oxidative stress. frontiersin.orgnih.gov These derivatives can mitigate the harmful effects of 6-OHDA, preserving neuronal cell health. frontiersin.org

The mechanisms underlying these neuroprotective effects involve the modulation of critical cell survival signaling pathways. These include the PI3K/Akt and MAPK pathways, which play an important role in neuronal survival. nih.govmdsabstracts.org Additionally, activation of the Nrf2/HO-1 pathway, a key regulator of the antioxidant response, is another mechanism by which these compounds protect against oxidative stress-induced cell damage. nih.gov In vivo studies, for instance using a zebrafish model of Parkinson's disease, have also demonstrated that certain compounds can reverse locomotor deficits induced by neurotoxins, further supporting their neuroprotective potential. nih.gov

Modulation of Neurological Receptors

Derivatives of this compound, as part of the broader class of piperidine-containing compounds, have the potential to interact with various neurological receptors, influencing neuronal signaling and function. The specific substitution pattern, including the dichlorobenzoyl group, is crucial in determining the receptor affinity and selectivity.

One area of investigation for similar piperidine scaffolds is their activity as antagonists for the dopamine (B1211576) D4 receptor. nih.gov The D4 receptor is implicated in the pathophysiology of disorders like Parkinson's disease and schizophrenia. Research on 3- and 4-benzyloxypiperidine scaffolds has demonstrated their potential as potent and selective D4 receptor antagonists. nih.gov This suggests that the this compound framework could be a starting point for designing novel D4 receptor modulators.

Furthermore, piperidine derivatives have been identified as ligands for the nociceptin (B549756) receptor (NOP), which is involved in pain modulation and other central nervous system functions. nih.gov A series of N-(4-piperidinyl)-2-indolinones were found to act as both potent agonists and antagonists at the NOP receptor, depending on the substitution at the piperidine nitrogen. nih.gov This highlights the versatility of the piperidine scaffold in targeting opioid receptor systems.

More recently, piperidine-containing structures have been explored as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system that is implicated in neuroinflammatory diseases. mdpi.comresearchgate.net By modulating the activity of such receptors, derivatives of this compound could potentially offer therapeutic benefits in a range of neurological and inflammatory conditions.

Potential for Alzheimer's Disease Therapeutic Development

The multifactorial nature of Alzheimer's disease has spurred the development of multi-target-directed ligands, and piperidine derivatives have emerged as a promising class of compounds in this area. nih.gov Research has focused on designing molecules that can simultaneously inhibit key enzymes and pathological processes involved in the disease, such as cholinesterases and amyloid-beta (Aβ) aggregation. nih.govnih.gov

Derivatives of N-benzylpiperidine have been synthesized and shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). nih.govmui.ac.ir A decline in acetylcholine levels is a hallmark of Alzheimer's disease. In addition to cholinesterase inhibition, these compounds have demonstrated the ability to prevent the aggregation of Aβ peptides, a primary component of the amyloid plaques found in the brains of Alzheimer's patients. nih.govnih.govresearchgate.net

For instance, certain N-benzylpiperidine derivatives combined with phthalimide (B116566) or indole (B1671886) moieties have shown micromolar activities against cholinesterases and significant inhibition of Aβ aggregation. nih.gov One promising compound, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione, was found to be a potent butyrylcholinesterase inhibitor with an IC50 value of 0.72 μM and achieved 72.5% inhibition of Aβ aggregation at a concentration of 10 μM. nih.gov Similarly, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized, with the most active compound showing an IC50 of 13 nM against acetylcholinesterase, superior to the reference drug donepezil. mui.ac.ir

The dual-action capability of these piperidine derivatives makes them attractive candidates for further development as Alzheimer's disease therapeutics. The this compound scaffold provides a valuable starting point for the design of new multi-target agents.

| Compound Class | Target | Activity | Reference |

| N-benzylpiperidine derivatives | Butyrylcholinesterase | IC50 = 0.72 μM | nih.gov |

| N-benzylpiperidine derivatives | Aβ aggregation | 72.5% inhibition at 10 μM | nih.gov |

| N-(2-(piperidine-1-yl)ethyl)benzamide derivatives | Acetylcholinesterase | IC50 = 13 nM | mui.ac.ir |

| Piperidine derivatives | Acetylcholinesterase and Aβ aggregation | Dual inhibitors | nih.gov |

| Piperidine-3-carbohydrazide-hydrazones | Aβ42 inhibition | Good inhibition by nitro derivatives | researchgate.net |

Other Pharmacological Activities

Analgesic Properties

The piperidine scaffold is a well-established pharmacophore in the development of analgesic agents. ijnrd.orgpjps.pk Various derivatives have been synthesized and evaluated for their pain-relieving properties. For example, N-substituted butyramides containing a piperidine ring have been tested for their analgesic effects using the hot-plate method. nih.gov

Research into 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids has also shown significant analgesic activity in animal models. nih.gov The potency of these compounds was found to be correlated with the steric and hydrogen-bonding properties of the benzoyl substituent. This suggests that the 3,4-dichlorobenzoyl moiety in this compound could play a crucial role in its potential analgesic effects.

Furthermore, the interaction of piperidine derivatives with the nociceptin receptor highlights another potential mechanism for analgesia. nih.gov The development of ligands that can modulate this receptor offers a promising avenue for new pain therapies. The structural features of this compound make it a candidate for exploration in the design of novel analgesics. Some anticonvulsant piperidine derivatives have also shown antinociceptive activity in models of tonic and neuropathic pain. mdpi.com

Anticonvulsant Activity

Derivatives containing the piperidine ring have been investigated for their potential as anticonvulsant agents. A variety of chemical structures incorporating this scaffold have shown efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com

For instance, studies on N-benzyl-2-acetamidopropionamide derivatives have identified compounds with potent anticonvulsant activity. nih.gov The most active compounds from this series demonstrated ED50 values in the MES test that were comparable to the established antiepileptic drug phenytoin. nih.gov Specifically, the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide had an ED50 of 4.5 mg/kg. nih.gov

Other research has focused on isatin-based derivatives, with some methoxylated compounds showing significant anti-seizure activity in both MES and PTZ models. nih.gov Additionally, a series of 1-(4-benzhydryl piperazin-1-yl)-3-(mono-substituted) propan-1-one derivatives have been synthesized and evaluated, with some showing good anticonvulsant activity and low neurotoxicity. ijpsr.com These findings suggest that the this compound core could be a valuable template for the development of new anticonvulsant drugs.

| Compound Series | Test Model | Most Active Compound (ED50) | Reference |

| N-Benzyl-2-acetamidopropionamides | MES (mice, i.p.) | 8.3 mg/kg | nih.gov |

| N-Benzyl-2-acetamidopropionamides | MES (rats, p.o.) | 3.9 mg/kg | nih.gov |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | MES (mice) | 49.6 mg/kg | mdpi.com |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | 6 Hz (32 mA) (mice) | 31.3 mg/kg | mdpi.com |

| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides | scPTZ (mice) | 67.4 mg/kg | mdpi.com |

Antioxidant Mechanisms

Piperidine and its derivatives are recognized for their antioxidant potential. researchgate.netinnovareacademics.in The ability of these compounds to scavenge free radicals and mitigate oxidative stress is a key area of pharmacological research. The antioxidant activity of piperidine-containing compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net

The mechanism of antioxidant action for piperidine derivatives can involve several pathways. For piperidine nitroxides, their antioxidant properties may be related to their ability to undergo one-electron oxidation in a peroxidase cycle, which can be relevant in environments with increased reactive oxygen species (ROS). nih.gov The structure of the substituent on the piperidine ring significantly influences the efficiency of this process. nih.gov

Furthermore, the introduction of certain functional groups to the piperidine scaffold can enhance its antioxidant capacity. For example, the presence of hydroxyl or amino groups can contribute to radical scavenging activity. researchgate.net The this compound structure, with its electron-withdrawing dichlorobenzoyl group, could influence the electron-donating ability of the piperidine nitrogen and thus its antioxidant properties. The investigation of such derivatives could lead to the development of novel antioxidants with potential applications in diseases associated with oxidative stress.

Structure Activity Relationship Sar Studies of 1 3,4 Dichlorobenzoyl Piperidin 4 One Derivatives

Impact of Substituent Modifications on Biological Activity

The biological profile of 1-(3,4-Dichlorobenzoyl)piperidin-4-one derivatives can be finely tuned by altering various substituents on both the piperidine (B6355638) and benzoyl rings. These modifications influence the molecule's size, shape, lipophilicity, and electronic distribution, which in turn dictate its affinity and efficacy at a given biological target.

The 3,4-dichloro substitution pattern is a specific feature seen in various pharmacologically active agents. For instance, in the development of histone lysine (B10760008) demethylase (KDM) inhibitors, a 3,4-dichlorobenzyl analogue was synthesized, which demonstrated good cellular permeability, a key property for biological activity. acs.org The position of the halogens is also critical; for example, the 4-(p-fluorobenzoyl)piperidine fragment is considered a key pharmacophore for certain serotonin (B10506) 5-HT2A receptor ligands, where the fluorine atom is crucial for anchoring the ligand to the receptor. nih.gov While direct comparative data for the 3,4-dichloro pattern versus other halogenation patterns on the same biological target is sparse in the provided literature, the principle remains that the electronic-withdrawing nature and steric bulk of the chlorine atoms at the meta and para positions create a distinct electronic and conformational profile that influences receptor interaction.

The introduction of substituents on the piperidin-4-one ring can create one or more chiral centers, leading to the existence of stereoisomers. The spatial arrangement of these substituents is often critical for biological activity. Different enantiomers or diastereomers of a compound can exhibit vastly different affinities for a chiral biological target, such as a receptor or enzyme, and may even have different pharmacological effects.

Studies on piperidin-4-one derivatives have highlighted the importance of stereochemistry. For example, the stereoselective synthesis of spiro-piperidin-4-ones has been developed to create specific stereoisomers for biological evaluation against Mycobacterium tuberculosis. nih.gov In another study, the stereochemical effects of new (2S,3R,4S,6R)-3-methyl-4-alkyl-2,6-diarylpiperidin-4-ol derivatives on antibacterial and antifungal activities were investigated, confirming that the specific 3D arrangement of the functional groups significantly influences the biological outcome. nih.gov Although the parent this compound is achiral, any substitution at positions 2, 3, 5, or 6 of the piperidine ring would necessitate stereochemical control in the synthesis and a thorough evaluation of the individual stereoisomers to identify the most active and selective agent.

Modifications to the piperidin-4-one ring itself are a cornerstone of SAR studies for this class of compounds. The size, shape, and polarity of substituents at the C-2, C-3, C-5, and C-6 positions can dramatically alter the molecule's interaction with its target.

Research on related piperidin-4-ones demonstrates that aryl and alkyl groups are common substitutions. In a series of 2,6-diaryl-3-methyl-4-piperidones, the nature of the aryl groups and the presence of the methyl group were found to be important for antimicrobial activity. biomedpharmajournal.orgresearchgate.net The introduction of bulky substituents can provide additional hydrophobic interactions with a target, but may also introduce steric hindrance. The conformation of the piperidine ring, which is typically a chair form, is also influenced by these substitutions, affecting the orientation of the groups in 3D space.

The table below summarizes findings from various studies on substituted piperidin-4-ones, illustrating the impact of these modifications.

| Piperidine Ring Position | Substituent Type | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| 2,6-diaryl | Aryl groups (e.g., phenyl, substituted phenyl) | Generally essential for various activities; specific substitutions on the aryl rings modulate potency. | biomedpharmajournal.orgrdd.edu.iq |

| 3-methyl | Small alkyl group | Can enhance analgesic and local anesthetic activity in certain 2,6-diarylpiperidones. | researchgate.net |

| Spiro-fused ring at C-3 | Pyrrolo-oxindole | Led to potent antimycobacterial activity, demonstrating the utility of complex, rigid substitutions. | nih.gov |

| 4-oxo modification | Conversion to oxime | In some series, conversion of the ketone to an oxime derivative resulted in potent antifungal activity, while abolishing analgesic effects. | researchgate.net |

The N-benzoyl group is a critical component for the activity of these derivatives, with the 3,4-dichloro substitution providing a specific starting point. Modifying this moiety offers a direct way to probe the binding pocket of a target receptor or enzyme.

Studies on related benzoylpiperidines have shown that both the type and position of substituents on the benzoyl ring are key determinants of activity and selectivity. For instance, in a series of monoamine-releasing agent inhibitors, replacing a para-chloro substituent with a para-isopropyl group on the benzoyl ring led to a significant increase in potency, suggesting the binding site has a wide lipophilic channel that can accommodate the bulkier group. nih.gov Conversely, the 4-fluorobenzoyl group is a known feature of ligands for serotonergic and dopaminergic receptors. nih.gov These findings underscore that the electronic properties (electron-withdrawing vs. donating) and steric profile of the substituents are crucial. Moving the chlorine atoms from the 3,4-positions to other positions, or replacing them with other groups like methyl, methoxy, or trifluoromethyl, would be expected to significantly alter the biological activity profile.

The following table details how different substitutions on the benzoyl ring of benzoylpiperidine scaffolds have influenced biological activity in various studies.

| Benzoyl Ring Position | Substituent | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| para (4-position) | Fluoro | Crucial for anchorage at the 5-HT2A receptor. | nih.gov |

| para (4-position) | Isopropyl | Increased potency compared to a chloro atom in a series of MAGL inhibitors, indicating a fit into a wide lipophilic channel. | nih.gov |

| para (4-position) | Bromo | Allows for further functionalization via cross-coupling reactions to generate diverse analogues. | nih.gov |

| Various | Trimethoxy | Demonstrated promising antioxidant activity in a series of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oximes. | researchgate.net |

Rational Design Strategies for Enhanced Potency and Selectivity

Rational design strategies leverage structural information about the target and/or ligand to make informed modifications aimed at improving desired properties like potency and selectivity. nih.gov For derivatives of this compound, these strategies can be applied to optimize interactions with a specific biological target while minimizing off-target effects.

One common approach is structure-based drug design, which relies on the 3D structure of the target protein. Docking simulations can predict how a ligand binds and can guide modifications to improve key interactions, such as hydrogen bonds or hydrophobic contacts. For example, in the design of KDM inhibitors, tertiary amine analogues were designed to maintain bidentate metal chelation while extending into a specific space within the enzyme's active site to form beneficial interactions. acs.org

In the absence of a target's crystal structure, ligand-based methods are employed. This can involve creating a pharmacophore model (discussed in the next section) or performing Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov For the this compound scaffold, a QSAR study could identify key descriptors (e.g., molecular weight, logP, specific electronic or steric parameters) that correlate with activity, thereby guiding the synthesis of new analogues with a higher probability of success.

Pharmacophore Development and Optimization

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov Developing a pharmacophore model for a series of active this compound derivatives is a key step in understanding the required interactions with their biological target and in designing novel, structurally diverse compounds with the same mechanism of action.

Based on the this compound structure, a hypothetical pharmacophore model would likely include:

A hydrophobic/aromatic feature: Represented by the 3,4-dichlorophenyl ring, which can engage in hydrophobic or π-π stacking interactions.

A hydrogen bond acceptor: The carbonyl oxygen of the piperidin-4-one is a strong hydrogen bond acceptor.

A second hydrogen bond acceptor: The amide carbonyl oxygen can also act as a hydrogen bond acceptor.

Defined spatial relationships: The rigid piperidine ring and the rotatable bond of the benzoyl group define the relative positions of these features.

Pharmacophore models are validated and refined using a set of known active and inactive compounds. Once a reliable model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new potential hits. researchgate.netnih.gov Furthermore, the model provides a blueprint for optimizing existing leads. For instance, if the model indicates an unoccupied hydrophobic pocket near the dichlorophenyl ring, derivatives with additional lipophilic substituents could be designed to fill that space and potentially increase binding affinity.

Computational Chemistry and Molecular Modeling of 1 3,4 Dichlorobenzoyl Piperidin 4 One

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for identifying potential biological targets and elucidating the molecular basis of a ligand's activity. For 1-(3,4-Dichlorobenzoyl)piperidin-4-one, molecular docking simulations can be performed to predict its binding affinity and interaction patterns with various protein targets.

Given the structural features of this compound, potential protein targets for docking studies could include enzymes such as kinases, proteases, or receptors like G-protein coupled receptors (GPCRs), which are common targets for piperidine-containing compounds. nih.gov The docking process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. The ligand's structure would be optimized to its lowest energy conformation.

The simulation would then place the ligand into the binding site of the protein and score the different poses based on a scoring function that estimates the binding affinity. The results would reveal the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, formed between the ligand and the protein's active site residues. The 3,4-dichloro substitution on the benzoyl ring can be particularly important for forming halogen bonds with the protein, a type of interaction increasingly recognized for its role in ligand-protein recognition.

A hypothetical docking study of this compound into a kinase binding site might reveal interactions as detailed in the table below.

| Interaction Type | Ligand Moiety | Protein Residue (Hypothetical) |

| Hydrogen Bond | Carbonyl oxygen of the piperidin-4-one | Backbone NH of Valine |

| Hydrophobic Interaction | Dichlorophenyl ring | Phenylalanine, Leucine |

| Halogen Bond | Chlorine at position 3 or 4 | Backbone carbonyl of Glycine |

These predicted interactions would provide a rationale for the molecule's potential inhibitory activity and guide the design of new analogs with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. atlantis-press.com By quantifying the physicochemical properties of molecules, known as molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds.

For a series of analogs of this compound, a QSAR study would involve calculating a variety of molecular descriptors, including:

Lipophilic descriptors: such as the logarithm of the partition coefficient (ClogP), which describes the molecule's hydrophobicity.

Electronic descriptors: such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), Hammett constants (σ), which describe the electron-donating or -withdrawing nature of substituents. atlantis-press.com

Steric descriptors: such as molar refractivity (MR) and Taft steric parameters, which describe the size and shape of the molecule.

Once these descriptors are calculated for a series of compounds with known biological activities (e.g., IC50 values), a mathematical model is developed using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The resulting QSAR equation can then be used to predict the activity of new compounds based on their calculated descriptor values.

A hypothetical QSAR equation for a series of 1-benzoylpiperidin-4-one derivatives might look like:

log(1/IC50) = 0.5 * ClogP - 1.2 * σ + 0.1 * MR + 2.5

This equation would suggest that higher lipophilicity and larger size, along with electron-donating substituents on the benzoyl ring, are favorable for the biological activity . The best QSAR models are statistically robust and have good predictive power. atlantis-press.com

| Compound (Hypothetical Analog) | ClogP | σ (para-substituent) | MR | Predicted log(1/IC50) |

| 1-(4-Chlorobenzoyl)piperidin-4-one | 2.8 | 0.23 | 65.3 | 3.28 |

| 1-(4-Methylbenzoyl)piperidin-4-one | 3.0 | -0.17 | 69.8 | 4.69 |

| 1-(4-Nitrobenzoyl)piperidin-4-one | 2.1 | 0.78 | 68.1 | 2.59 |

| This compound | 3.5 | 0.60 (sum) | 70.1 | 3.75 |

Theoretical Calculations and Conformational Analysis

Theoretical calculations, particularly those based on quantum mechanics, are used to determine the electronic structure, geometry, and energy of molecules. Conformational analysis, a key component of these calculations, aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them.

For this compound, conformational analysis would focus on the piperidine-4-one ring and the orientation of the 3,4-dichlorobenzoyl group. The piperidine (B6355638) ring is expected to adopt a chair conformation to minimize steric strain. whiterose.ac.uk In this chair conformation, substituents can be in either axial or equatorial positions. The bulky 1-(3,4-dichlorobenzoyl) group is likely to prefer an equatorial position to minimize steric clashes.

Another important aspect of the conformational analysis is the rotation around the amide C-N bond. Due to the partial double bond character of the amide bond, rotation is restricted, leading to the possibility of syn and anti conformers. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to calculate the energy of different conformers and the rotational energy barrier. nih.gov These calculations would provide insights into the preferred conformation of the molecule in solution, which is crucial for its interaction with biological targets.

The presence of the two chlorine atoms on the benzoyl ring can also influence the conformational preference due to steric and electronic effects. The results of the conformational analysis can be validated by comparing calculated properties, such as NMR chemical shifts, with experimental data.

| Conformational Feature | Predicted State | Rationale |

| Piperidine Ring | Chair conformation | Minimization of angle and torsional strain |

| N-Benzoyl Group Position | Equatorial | Minimization of 1,3-diaxial interactions |

| Amide Bond Conformation | Predominantly anti | Steric hindrance in the syn conformation |

| Rotational Barrier (C-N) | ~18-20 kcal/mol | Partial double bond character of the amide |

Prediction of Activity Spectra for Substances (PASS) Analysis

Prediction of Activity Spectra for Substances (PASS) is a computer program that predicts the biological activity spectrum of a compound based on its structural formula. clinmedkaz.org The prediction is based on a large database of known biologically active substances and their activities. The output of a PASS analysis is a list of potential biological activities with a probability for each activity to be revealed (Pa) or not to be revealed (Pi).